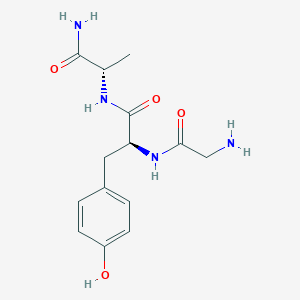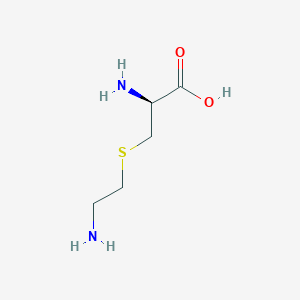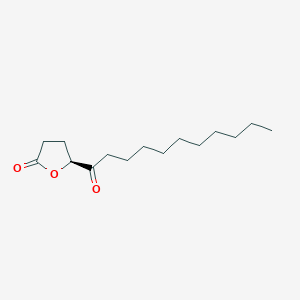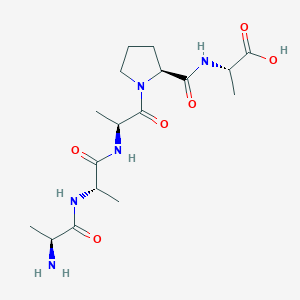
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- is a complex heterocyclic compound that belongs to the class of benzothiopyranoindoles. This compound is characterized by the presence of a fused ring system that includes benzene, thiophene, and indole moieties, with a fluorine atom substitution at the 3-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate arylhydrazones with thiochroman-4-ones. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve heating under reflux conditions to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(e)(1)benzothiopyrano(4,3-b)indole: Similar structure but without the fluorine substitution.
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 2-fluoro-: Similar structure with fluorine substitution at the 2-position.
Uniqueness
The presence of the fluorine atom at the 3-position in Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- imparts unique chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its non-fluorinated or differently fluorinated analogs.
Eigenschaften
CAS-Nummer |
52831-53-5 |
|---|---|
Molekularformel |
C19H10FNS |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
7-fluoro-4-thia-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2,5(10),6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H10FNS/c20-12-6-8-15-17(9-12)22-10-16-14-7-5-11-3-1-2-4-13(11)18(14)21-19(15)16/h1-10H |
InChI-Schlüssel |
QPGTUVFFPZTGLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C3=CSC5=C4C=CC(=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)


![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)




![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)





